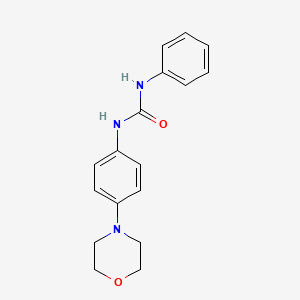

1-(4-Morpholin-4-ylphenyl)-3-phenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-morpholin-4-ylphenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(18-14-4-2-1-3-5-14)19-15-6-8-16(9-7-15)20-10-12-22-13-11-20/h1-9H,10-13H2,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUPYJBWGDFHTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 1 4 Morpholin 4 Ylphenyl 3 Phenylurea

Established Synthetic Pathways to the Core Structure

The synthesis of 1-(4-morpholin-4-ylphenyl)-3-phenylurea is most commonly achieved through the reaction of 4-morpholinoaniline (B114313) with phenyl isocyanate. This reaction is a classic example of nucleophilic addition, where the amino group of the aniline (B41778) attacks the electrophilic carbon of the isocyanate, forming the stable urea (B33335) linkage.

The intermediate, 4-morpholinoaniline, can be prepared through several methods. One common approach is the nucleophilic aromatic substitution of 4-fluoronitrobenzene with morpholine (B109124), followed by the reduction of the nitro group to an amine. Another method involves the palladium-catalyzed Buchwald-Hartwig amination of 4-haloanilines with morpholine.

A general synthetic route involves dissolving aniline and urea in water with the addition of hydrochloric acid and glacial acetic acid, followed by boiling. iglobaljournal.com The resulting product, a mixture of phenylurea and diphenylurea, is then separated by dissolving the phenylurea in boiling water. iglobaljournal.com

To maximize the yield and purity of this compound, optimization of reaction conditions is crucial. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent Effects: The selection of an appropriate solvent is critical. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) are generally preferred to prevent unwanted side reactions with the highly reactive isocyanate group.

Temperature and Reaction Time: The reaction is typically conducted at room temperature. Studies have shown that at room temperature, the formation of phenylurea derivatives can be gradual, requiring longer reaction times to achieve a high yield. researchgate.net

Base and Catalyst: The use of a mild and efficient base is also a key consideration. Alkaline salts such as potassium carbonate, cesium carbonate, potassium acetate (B1210297), and sodium acetate have been shown to produce nearly quantitative yields of similar diarylurea compounds. researchgate.net Sodium acetate is often selected for further optimization. researchgate.net

The following table illustrates hypothetical optimization data for the synthesis of a phenylurea derivative, showcasing the impact of various reaction parameters on the final yield.

| Entry | Solvent | Base (1 equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Methanol (B129727) | NaOAc | 25 | 12 | 85 |

| 2 | Methanol | NaOAc | 50 | 4 | 98 |

| 3 | Acetonitrile | K₂CO₃ | 25 | 12 | 90 |

| 4 | DMSO | Cs₂CO₃ | 25 | 12 | 92 |

| 5 | Methanol | KOAc | 50 | 4 | 97 |

This table is illustrative and based on general principles of phenylurea synthesis optimization.

For producing larger quantities of this compound for extensive research, scalable synthetic routes are necessary. These routes prioritize cost-effectiveness, safety, and ease of purification. A scalable approach might involve a one-pot synthesis to minimize solvent waste and handling steps. For instance, after the synthesis of 4-morpholinoaniline, the crude product could be directly reacted with phenyl isocyanate without intermediate purification. Crystallization is often the preferred method for purification on a large scale due to its efficiency.

Advanced Purification and Characterization Techniques for Research Materials

To ensure the high purity and structural integrity of the synthesized compound, advanced purification and characterization techniques are employed.

Column chromatography is a standard method for purifying research-grade this compound. Typically, silica (B1680970) gel is used as the stationary phase, and a gradient of ethyl acetate in petroleum ether or hexane (B92381) serves as the mobile phase. For achieving higher purity, preparative high-performance liquid chromatography (HPLC) can be utilized, often with a C18 reverse-phase column and a mobile phase gradient of acetonitrile and water.

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate | Primary purification |

| Preparative HPLC | C18 (Reverse-Phase) | Acetonitrile / Water | High-purity final product |

A combination of spectroscopic and spectrometric methods is used to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the protons on the phenyl and morpholine rings, as well as the NH protons of the urea linkage. The ¹³C NMR spectrum would confirm the presence of the carbonyl carbon of the urea and the carbons of the aromatic and morpholine rings. researchgate.net

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can confirm its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorptions would include N-H stretching, C=O stretching of the urea, and C-O-C stretching of the morpholine ring.

| Technique | Expected Key Data/Signals |

| ¹H NMR | Signals corresponding to aromatic, morpholine, and urea N-H protons. |

| ¹³C NMR | Aromatic carbons, morpholine carbons, and a characteristic urea carbonyl signal. |

| **IR (cm⁻¹) ** | N-H stretch (~3300), C=O stretch (~1640), C-O-C stretch (~1115). |

| HRMS (m/z) | [M+H]⁺ peak corresponding to the calculated exact mass of C₁₇H₂₀N₃O₂⁺. |

Design and Synthesis of Analogs and Derivatives of this compound

The design and synthesis of analogs of this compound are crucial for exploring structure-activity relationships (SAR). Modifications can be introduced at various positions of the molecule.

Modification of the Phenyl Rings: Substituents can be introduced on either of the phenyl rings to modulate the electronic and steric properties of the molecule. For example, the synthesis of 1-(4-fluorophenyl)-3-(2-morpholin-4-ylphenyl)urea introduces a fluorine atom to one of the phenyl rings. nih.gov Similarly, a chloro-substituted derivative, 1-(4-chloro-phenyl)-3-morpholin-4-yl-urea, has also been synthesized. sigmaaldrich.com

Modification of the Linker: The urea linkage can be altered, or the alkyl chain connecting the morpholine ring can be varied. For instance, 1-(3-morpholin-4-ylpropyl)-3-phenylurea (B3064721) incorporates a propyl linker. nih.gov

Modification of the Heterocycle: The morpholine ring itself can be replaced by other heterocyclic systems to investigate the impact on biological activity.

Strategies for Modifying Phenyl Substituents

The substitution pattern on the terminal phenyl ring of this compound is a critical determinant of its biological activity. Researchers have extensively explored the introduction of various functional groups at different positions of this ring to modulate properties such as potency, selectivity, and pharmacokinetic profiles.

A common synthetic route to achieve this involves the reaction of 4-morpholinoaniline with a diverse array of substituted phenyl isocyanates. These isocyanates can be either commercially available or synthesized from the corresponding anilines using phosgene (B1210022) or safer alternatives like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.gov

The introduction of electron-withdrawing or electron-donating groups, as well as halogen atoms, has been shown to significantly impact the compound's efficacy. For instance, in the development of diaryl urea derivatives as potential EGFR inhibitors, various substitutions on the phenyl ring were investigated. google.com While not the exact parent compound, the structure-activity relationship (SAR) studies from such research provide valuable insights. For example, the presence of chloro and methyl groups on the phenyl ring has been shown to influence inhibitory activity. google.com

Table 1: Examples of Phenyl-Substituted this compound Analogs and their Reported Biological Context

| Compound/Analog | Substitution on Phenyl Ring | Biological Context/Target |

| 1-(4-chloro-phenyl)-3-morpholin-4-yl-urea | 4-chloro | Early discovery chemical probe. sigmaaldrich.com |

| 1-(2-Chloro-6-methylphenyl)-3-(4-(quinazolin-2-yl)phenyl)urea derivative | 2-chloro, 6-methyl | EGFR Inhibitor. google.com |

| 1-(3,4-dimethylphenyl)-3-(4-(quinazolin-2-yl)phenyl)urea derivative | 3,4-dimethyl | EGFR Inhibitor. google.com |

These examples underscore the importance of the phenyl ring's substitution pattern in tailoring the biological properties of diaryl ureas. The general synthetic approach allows for a wide range of modifications, enabling the systematic exploration of the chemical space around this part of the molecule.

Exploration of Morpholine Ring Modifications

The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. researchgate.net Modifications of the morpholine ring in this compound, though less common than phenyl ring modifications, offer another avenue for structural diversification.

Strategies for morpholine ring modification can involve the synthesis of analogs with substituents on the morpholine ring itself or the complete replacement of the morpholine with other cyclic amines. The synthesis of substituted morpholines can be achieved through various methods, including the cyclization of appropriately substituted amino alcohols. For instance, novel 1-(morpholin-4-yl-methyl)-3-alkyl(aryl)-4-[3-ethoxy-4-(2-furylcarbonyloxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones were synthesized from a reaction involving formaldehyde (B43269) and morpholine, showcasing a method to incorporate the morpholine moiety. nih.govresearchgate.net

Furthermore, the synthesis of chiral morpholine derivatives has been reported, which is pertinent to the stereochemical considerations discussed later. nih.govbanglajol.infonih.gov These synthetic strategies can be adapted to produce analogs of this compound with modified morpholine rings.

Table 2: Conceptual Modifications of the Morpholine Ring

| Modification Type | Example of Modified Moiety | Potential Synthetic Approach |

| Ring Substitution | 2-methylmorpholine | Synthesis from chiral amino alcohols. |

| Ring Scaffolding | Piperidine (B6355638), Thiomorpholine | Reaction of the corresponding cyclic amine with a suitable phenyl precursor. |

Approaches to Varying the Urea Linker Region

The urea linker is not merely a spacer but plays a crucial role in establishing key hydrogen bonding interactions with target proteins. nih.gov Altering the urea linker can influence the compound's binding affinity and conformational preferences.

One common approach is the replacement of the urea with a thiourea (B124793) moiety. This can be achieved by reacting 4-morpholinoaniline with a substituted phenyl isothiocyanate. Thioureas have different electronic and hydrogen bonding properties compared to ureas, which can lead to altered biological activity. nih.govnih.gov

Another strategy involves the introduction of substituents on the urea nitrogens. For example, N-methylation can disrupt the planarity of the urea group, which may enhance solubility. nih.gov The synthesis of such N-substituted ureas can be achieved through multi-step procedures, often involving protecting group chemistry.

Furthermore, the entire urea linker can be replaced by other bioisosteric groups that can mimic its hydrogen bonding capabilities. For instance, cyanoguanidine and oxadiazole moieties have been used as urea bioisosteres in other drug discovery programs. rsc.org

Table 3: Examples of Urea Linker Modifications in Diaryl Urea Analogs

| Linker Modification | Example Structure | Synthetic Precursors |

| Thiourea | 1-(4-Morpholin-4-ylphenyl)-3-phenylthiourea | 4-morpholinoaniline and phenyl isothiocyanate. |

| N-Alkylation | N-Methyl-1-(4-morpholinophenyl)-3-phenylurea | N-methyl-4-morpholinoaniline and phenyl isocyanate. |

| Bioisosteric Replacement | Cyanoguanidine or Oxadiazole derivatives | Multi-step synthesis involving appropriate heterocyclic precursors. |

Stereochemical Considerations in Synthesis (if applicable to chiral analogs)

While this compound itself is not chiral, the introduction of stereocenters, for instance, by substituting the morpholine or phenyl rings, necessitates stereochemical control during synthesis. The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically exhibiting higher potency than the other.

The synthesis of chiral morpholine derivatives has been achieved through several methods. One approach involves the use of chiral starting materials, such as optically pure amino alcohols, which are then cyclized to form the morpholine ring. For example, the enantioselective synthesis of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives was accomplished using an enzyme-catalyzed resolution of a racemic morpholine precursor. nih.gov Another method involves the electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols to yield chiral morpholines. banglajol.info

The synthesis of chiral ureas can be accomplished by reacting a chiral amine with an isocyanate or by using a chiral catalyst to control the stereochemical outcome of the urea-forming reaction. nih.govrsc.org For instance, chiral phosphoric acid has been used as a catalyst for the enantioselective synthesis of hydantoins from glyoxals and ureas, demonstrating the potential for catalytic asymmetric urea synthesis. rsc.org

When designing a synthesis for a chiral analog of this compound, it is crucial to consider the point at which the stereocenter is introduced and to employ a synthetic route that ensures high enantiomeric purity of the final product.

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce the environmental impact of chemical manufacturing. The synthesis of this compound and its derivatives can be made more sustainable by adopting greener synthetic routes.

A key area of focus is the replacement of hazardous reagents. The traditional synthesis of ureas often involves the use of phosgene, a highly toxic gas. Safer alternatives such as triphosgene (a solid) and N,N'-carbonyldiimidazole (CDI) are now commonly used. nih.gov Even greener approaches aim to avoid these reagents altogether. For example, the direct synthesis of urea derivatives from amines and carbon dioxide (CO2) is a highly attractive green method. nih.govrsc.org This reaction can sometimes be performed in the absence of a catalyst and solvent, further enhancing its green credentials. nih.gov

The choice of solvent is another important consideration. Many organic solvents are volatile and toxic. Water is an ideal green solvent, and methods for the synthesis of N-substituted ureas in water have been developed. rsc.org For instance, the nucleophilic addition of amines to potassium isocyanate in water provides a simple and efficient route to ureas, often avoiding the need for chromatographic purification. rsc.org

Other green chemistry principles applicable to the synthesis of diaryl ureas include:

Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Use of Renewable Feedstocks: While not yet widely implemented for this class of compounds, the use of bio-derived starting materials is a future goal.

By incorporating these principles, the synthesis of this compound and its analogs can be made more environmentally sustainable.

Preclinical Pharmacological and Mechanistic Investigations of 1 4 Morpholin 4 Ylphenyl 3 Phenylurea

In Vitro Biochemical and Cellular Assay Profiling

No data is publicly available regarding the enzymatic inhibition or activation profile of 1-(4-Morpholin-4-ylphenyl)-3-phenylurea. There are no published kinase activity profiling studies for this compound.

Information on the receptor binding affinity and functional activity of this compound is not present in the available literature.

There are no publicly accessible studies, such as those using surface plasmon resonance, that characterize the direct binding kinetics and affinity of this compound to specific protein targets.

No research detailing the effects of this compound on cellular signaling pathways, including the modulation of upstream or downstream effector proteins like Akt, has been found in the public domain.

Analysis of Cellular Signaling Pathway Modulation

Impact on Gene Expression and Proteomic Profiles

While direct studies on the global gene expression and proteomic profiles following treatment with this compound are not extensively documented in publicly available literature, research on structurally related diarylurea and phenylurea compounds provides insights into the potential molecular mechanisms. These studies suggest that compounds of this class can significantly alter the expression of genes and proteins involved in key cellular processes, particularly in the context of cancer.

Investigations into other diarylurea derivatives have revealed their capacity to modulate signaling pathways critical for tumor cell survival and proliferation. For instance, certain phenylurea derivatives have been shown to impact the Akt/GSK-3β/c-Myc signaling pathway, which plays a crucial role in cell cycle progression and apoptosis. Furthermore, some diarylureas can influence the Raf/MEK/ERK pathway, a central signaling cascade in many cancers. nih.gov

In the realm of apoptosis, diarylurea compounds have been found to affect the expression of key regulatory proteins. Studies on analogous compounds have demonstrated an upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2, shifting the cellular balance towards programmed cell death. researchgate.net Moreover, an increase in the expression and activity of executioner caspases, such as caspase-3 and caspase-9, has been observed, indicating an activation of the apoptotic cascade. researchgate.net Some diarylurea compounds have also been identified as inhibitors of the formation of the active 700-kilodalton apoptosome complex, a key step in the intrinsic apoptosis pathway. nih.govresearchgate.net

Proteomic studies on cancer cells treated with other diarylurea derivatives have also indicated changes in the expression of proteins associated with cancer progression. For example, a decrease in the expression of human epididymis protein 4 (HE4), a biomarker overexpressed in certain cancers, has been noted. mdpi.com Additionally, a reduction in the levels of cell proliferation markers like cyclin D1 has been reported. mdpi.com

It is important to note that these findings are based on studies of structurally similar compounds, and further research is needed to specifically elucidate the gene expression and proteomic signature of this compound.

Phenotypic Screening in Disease-Relevant Cellular Models

While specific data on this compound is limited, extensive research on analogous diarylurea compounds has demonstrated significant antiproliferative and cytotoxic effects across a wide range of cancer cell lines. These studies provide a strong rationale for investigating the potential of this compound as an anticancer agent.

A study on a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which are structurally similar to this compound, revealed broad-spectrum antiproliferative activity against the NCI-60 panel of human cancer cell lines. The potency of these compounds was found to be influenced by the nature of the substituents on the phenyl ring.

Below is a data table summarizing the antiproliferative activities (IC₅₀ values) of a representative analogous diarylurea compound against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) of Analogous Compound |

| HT-29 | Colon Cancer | 3.38 |

| A549 | Lung Cancer | 14.64 |

| HepG2 | Liver Cancer | Not specified |

| MGC-803 | Gastric Cancer | Not specified |

Note: The data presented is for a structurally related diarylurea compound and not this compound itself. mdpi.com

Another study on a different series of diarylurea derivatives reported potent activity against various human tumor cell lines, with IC₅₀ values in the low micromolar range. For example, one compound exhibited an IC₅₀ of 6.62 µM against the HT-29 colon cancer cell line. nih.gov These findings underscore the potential of the diarylurea scaffold in the development of novel anticancer therapeutics.

Several diarylurea derivatives have been observed to induce cell cycle arrest, primarily at the G0/G1 phase. nih.govmdpi.com This arrest prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting their proliferation. The modulation of the cell cycle is often linked to the altered expression of key regulatory proteins.

Furthermore, these compounds are potent inducers of apoptosis. Mechanistic studies on analogous compounds have revealed that they can trigger programmed cell death through various signaling pathways. A notable effect is the increase in the intracellular levels of reactive oxygen species (ROS), which can lead to cellular damage and initiate apoptosis. nih.gov

The pro-apoptotic activity of these compounds is further supported by their influence on the expression of apoptosis-related proteins. As mentioned previously, an increased Bax/Bcl-2 ratio and the activation of caspases are common findings. researchgate.net Some diarylurea derivatives have also been shown to interfere with the Raf/MEK/ERK signaling pathway, which is a critical regulator of cell survival and proliferation. nih.gov

The table below summarizes the observed effects of an analogous diarylurea compound on markers of apoptosis and cell cycle in a cancer cell line.

| Parameter | Effect of Analogous Compound |

| Cell Cycle Phase | Arrest at G0/G1 |

| Intracellular ROS | Increased |

| Bax/Bcl-2 Ratio | Increased |

| Caspase-3 Activation | Increased |

| Caspase-9 Activation | Increased |

| Raf/MEK/ERK Pathway | Inhibited |

Note: The data presented is for a structurally related diarylurea compound and not this compound itself. nih.govresearchgate.net

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. While direct studies on the effect of this compound on these processes are yet to be published, research on similar diarylurea compounds suggests a potential inhibitory role.

A key process involved in cancer cell migration and invasion is the epithelial-mesenchymal transition (EMT). During EMT, cancer cells lose their epithelial characteristics and acquire a more migratory and invasive mesenchymal phenotype. Some diarylurea derivatives have been shown to reverse EMT, thereby inhibiting the migratory and invasive capabilities of cancer cells. This is often achieved through the modulation of signaling pathways such as Wnt/β-catenin and PI3K/Akt.

Standard in vitro methods to assess cellular migration include the scratch assay (or wound healing assay) and the transmembrane (or Boyden chamber) assay. mdpi.com For evaluating invasion, a similar transmembrane assay is used, but the membrane is coated with a layer of extracellular matrix (ECM) components, such as Matrigel®, which cells must degrade to migrate through. corning.comyoutube.comnih.govresearchgate.net

Although specific data for this compound is not available, the known effects of related compounds on signaling pathways implicated in cell motility suggest that it may also possess anti-migratory and anti-invasive properties. Further investigation using the aforementioned assays is warranted to confirm this potential.

Chronic inflammation is a known contributor to the development and progression of cancer. The tumor microenvironment often contains a variety of immune cells and inflammatory mediators that can influence tumor growth. While the specific effects of this compound on immune cell lines have not been detailed, studies on analogous urea-based compounds indicate a potential for modulating inflammatory responses.

Research on a thieno[2,3-d]pyrimidine-based urea (B33335) derivative demonstrated its ability to reduce the levels of key inflammatory mediators in breast cancer cells. This included a decrease in prostaglandin E2 (PGE2) and the expression of cyclooxygenase-2 (COX-2), both of which are important in inflammation-driven tumorigenesis.

Furthermore, this related compound was shown to significantly lower the secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.gov These cytokines are known to play multifaceted roles in the tumor microenvironment, promoting cell proliferation, survival, and angiogenesis.

The table below summarizes the effects of an analogous urea derivative on inflammatory markers in a cancer cell line.

| Inflammatory Marker | Effect of Analogous Compound |

| Prostaglandin E2 (PGE2) | Decreased |

| Cyclooxygenase-2 (COX-2) | Decreased |

| Interleukin-1β (IL-1β) | Decreased |

| Interleukin-6 (IL-6) | Decreased |

Note: The data presented is for a structurally related urea derivative and not this compound itself. nih.gov

Given these findings, it is plausible that this compound may also exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory signaling pathways such as NF-κB. However, direct experimental evidence is required to substantiate this hypothesis.

The therapeutic potential of phenylurea derivatives extends beyond oncology, with evidence suggesting activity in the central nervous system. While specific functional assays for this compound in neuronal or glial cell models have not been reported, research on related N-phenyl-N'-pyridinylureas has pointed towards potential anticonvulsant properties.

The mechanism of action for many anticonvulsant drugs involves the modulation of ion channels or neurotransmitter systems to reduce neuronal hyperexcitability. A primary target for such drugs is the GABAergic system, the main inhibitory neurotransmitter system in the brain. nih.gov Enhancement of GABAergic transmission, for instance, through positive allosteric modulation of GABA-A receptors, can lead to a dampening of excessive neuronal firing and seizure activity. frontiersin.org

While direct evidence is lacking for this compound, the structural similarities to other phenylureas with known anticonvulsant activity suggest that it may also interact with components of the GABAergic system or other targets relevant to epilepsy. nih.gov Further investigation using in vitro electrophysiological techniques on neuronal cell cultures or brain slices would be necessary to determine if this compound can modulate neuronal excitability and to elucidate its precise mechanism of action.

Selectivity Profiling Against Off-Target Proteins and Pathways

The selectivity of a therapeutic candidate is a critical determinant of its potential for clinical success, as off-target interactions can lead to unforeseen side effects. While a comprehensive selectivity profile for this compound against a wide range of off-target proteins and pathways is not extensively detailed in the public domain, the broader class of phenylurea-containing compounds has been subject to such investigations.

For instance, studies on structurally related N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have revealed a selective inhibitory profile against members of the class III receptor tyrosine kinase family. nih.govresearchgate.net This suggests that the phenylurea scaffold can be tailored to achieve a degree of selectivity for specific kinase families. The process of selectivity profiling typically involves screening the compound against a large panel of kinases and other enzymes to determine its interaction profile. The resulting data, often expressed as IC50 or Ki values, helps to identify potential off-target liabilities. A favorable selectivity profile is characterized by high potency against the intended target and significantly lower potency against a wide array of other proteins.

A common method to quantify selectivity is the selectivity score (S), which is calculated by dividing the number of kinases that an inhibitor binds to with a dissociation constant (Kd) below a certain threshold (e.g., 3 µM) by the total number of kinases tested. A score closer to zero indicates a more selective compound.

In Vivo Efficacy Studies in Preclinical Animal Models

The evaluation of a compound's efficacy in living organisms is a crucial step in preclinical development. This typically involves the use of animal models that are designed to mimic aspects of human diseases.

Establishment of Relevant Animal Disease Models (e.g., xenografts, genetically engineered models)

To investigate the therapeutic potential of compounds like this compound in oncology, various animal models are established. A widely used approach is the xenograft model, where human cancer cells are implanted into immunocompromised mice. For example, a subcutaneous hepatocellular carcinoma model can be established by injecting human liver cancer cells under the skin of nude mice. The growth of these tumors can then be monitored following treatment with a test compound.

Genetically engineered mouse models (GEMMs) represent another sophisticated approach. These models involve the modification of the mouse genome to include specific cancer-causing mutations, leading to the spontaneous development of tumors that more closely recapitulate the genetic and histological features of human cancers. The establishment of these models is a complex process that involves advanced genetic engineering techniques.

Evaluation of Efficacy in Specific Disease Paradigms

Table 1: Example Data from an In Vivo Oncology Study of a Phenylurea Analog

| Treatment Group | Tumor Growth Inhibition (TGI) | Objective Response Rate (ORR) |

| Vehicle Control | 0% | 0% |

| Phenylurea Analog | 92.2% | 66.7% |

Note: This data is illustrative and based on findings for a structurally related compound, not this compound.

The therapeutic potential of compounds in neurological disorders is assessed using a variety of animal models that simulate specific aspects of these conditions. For example, seizure models, such as those induced by pentylenetetrazol or maximal electroshock, are used to evaluate anticonvulsant activity. Depression models, like the forced swim test or tail suspension test, are employed to screen for antidepressant effects.

While there is no direct evidence of this compound being tested in these models, a compound with a morpholine (B109124) moiety, 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP), has shown efficacy in animal models of alcohol dependence. nih.gov MTIP, a corticotropin-releasing factor receptor 1 (CRF1) antagonist, was able to block excessive alcohol self-administration and prevent stress-induced relapse in rodent models. nih.gov This finding suggests that the morpholine scaffold can be incorporated into centrally active compounds with potential therapeutic effects in neurological and psychiatric disorders.

The anti-inflammatory potential of phenylurea derivatives has been investigated in preclinical models. A notable example is the study of 1,3-bis(p-hydroxyphenyl)urea in a carrageenan-induced paw edema model in rats. f1000research.com This model is a standard method for evaluating acute inflammation. Following the injection of carrageenan into the rat's paw, the resulting swelling is measured over several hours.

In this model, 1,3-bis(p-hydroxyphenyl)urea demonstrated a significant reduction in paw edema, indicating anti-inflammatory activity. f1000research.com The effect was comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac. f1000research.com Histological analysis of the inflamed tissue also showed a decrease in the infiltration of neutrophils, a key type of inflammatory cell. f1000research.com

Table 2: Anti-inflammatory Effect of a Phenylurea Derivative in the Carrageenan-Induced Paw Edema Model

| Treatment Group | Paw Edema Reduction (%) | Neutrophil Infiltration |

| Control | 0% | High |

| 1,3-bis(p-hydroxyphenyl)urea | Significant reduction | Decreased |

| Diclofenac | Significant reduction | Decreased |

Note: This data is based on the findings for 1,3-bis(p-hydroxyphenyl)urea and serves as an example of the anti-inflammatory potential of the phenylurea scaffold.

Pharmacodynamic Biomarker Assessment in Animal Tissues and Biofluids

Pharmacodynamic (PD) biomarkers are essential tools in preclinical research, providing critical insights into a drug's mechanism of action and its biological effects on the intended target. hayesbiomarkerconsulting.com For compounds like this compound, which belongs to a class of molecules often investigated as kinase inhibitors, PD biomarker assessment in animal models is a crucial step. nih.govresearchgate.net These assessments help confirm target engagement, understand the relationship between drug exposure and biological effect, and guide dose selection for further studies. hayesbiomarkerconsulting.comnih.gov

In the context of preclinical animal studies, PD biomarker analysis is typically conducted on tissues (e.g., tumor biopsies) and biofluids (e.g., plasma). nih.gov The selection of biomarkers is directly linked to the compound's proposed molecular target. Phenylurea-based compounds have been identified as inhibitors of various protein kinases, such as Raf-1, VEGFR, and Aurora kinases, which are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. nih.govresearchgate.netacs.org

The assessment strategy generally involves measuring two main types of biomarkers:

Target Engagement Biomarkers: These markers provide direct evidence that the drug is binding to its intended molecular target. hayesbiomarkerconsulting.com For a kinase inhibitor, this is often assessed by measuring the phosphorylation status of the target protein. A significant decrease in the phosphorylated form of the target kinase in tumor tissue following compound administration would indicate successful target engagement. nih.gov

Downstream Pathway Biomarkers: These markers confirm that target engagement leads to the desired biological effect by measuring changes in molecules further down the signaling cascade. hayesbiomarkerconsulting.com For example, if the compound inhibits a kinase in the MAPK pathway, researchers might measure the phosphorylation levels of downstream proteins like MEK and ERK. aacrjournals.org Additionally, markers of cellular processes affected by the pathway, such as cell proliferation (e.g., Ki67) or apoptosis (e.g., cleaved caspase-3), are commonly evaluated in tumor tissue. nih.govdrugtargetreview.com

The following table illustrates the types of pharmacodynamic biomarkers that could be assessed for a urea-based kinase inhibitor in preclinical animal models.

| Biomarker Type | Example Biomarker | Tissue/Biofluid | Method of Analysis | Purpose |

|---|---|---|---|---|

| Target Engagement | Phospho-Target Kinase (e.g., p-VEGFR2) | Tumor Tissue | Immunohistochemistry (IHC), Western Blot, ELISA | Confirming the drug is hitting its intended target. nih.gov |

| Downstream Pathway | Phospho-ERK (p-ERK) | Tumor Tissue, Peripheral Blood Mononuclear Cells (PBMCs) | IHC, Flow Cytometry, ELISA | Verifying inhibition of the signaling pathway. aacrjournals.org |

| Cellular Process | Ki67 (Proliferation Marker) | Tumor Tissue | Immunohistochemistry (IHC) | Assessing the anti-proliferative effect of the drug. nih.gov |

| Cellular Process | Cleaved Caspase-3 (Apoptosis Marker) | Tumor Tissue | Immunohistochemistry (IHC) | Measuring the induction of programmed cell death. nih.gov |

These preclinical PD studies are fundamental for establishing a pharmacological audit trail, linking drug concentration with target modulation and biological response, which is invaluable for the compound's progression towards clinical development. nih.gov

Methodologies for Compound Administration in Animal Studies (e.g., oral, intraperitoneal routes)

The selection of an appropriate administration route in preclinical animal studies is critical for evaluating the therapeutic potential of a new chemical entity like this compound. The choice depends on the compound's physicochemical properties, the intended clinical route, and the specific goals of the study. Common routes used in preclinical toxicology and efficacy studies include oral, intravenous, and intraperitoneal administration. nih.gov

Oral (PO) Administration: This is the most common and convenient route, especially if the compound is intended for oral delivery in humans. nih.gov It involves administering the compound through the mouth, typically using a technique called oral gavage in rodents. This route is economical and relatively safe. nih.gov The pharmacokinetic profile after oral administration provides key information on oral bioavailability. For instance, a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist containing a morpholinyl moiety demonstrated an oral bioavailability of 91.1% in rats. acs.org

Intraperitoneal (IP) Injection: This method involves injecting the substance directly into the peritoneal cavity. nih.gov It is frequently used in small laboratory animals like rodents because it allows for the administration of larger volumes compared to other parenteral routes and bypasses the gastrointestinal tract, avoiding potential degradation by stomach acid or enzymes. nih.gov However, it's important to note that absorption from the peritoneal cavity often leads to the compound passing through the liver before entering systemic circulation (a "first-pass effect"), similar to oral administration. nih.gov

Intravenous (IV) Injection: This route administers the compound directly into the bloodstream, ensuring 100% bioavailability. nih.gov It is the most efficient delivery method and is often used as a reference to determine the absolute bioavailability of a compound administered via other routes. nih.gov It can be given as a rapid bolus or a slower infusion. nih.gov

Effective in vivo studies require the compound to be prepared in a suitable formulation that ensures its solubility, stability, and compatibility with the chosen administration route. For a poorly water-soluble compound like many phenylurea derivatives, developing an appropriate vehicle is a critical first step.

Formulation development typically involves screening a variety of pharmaceutically acceptable excipients. Common strategies include:

Solubilizing Agents: Using co-solvents such as DMSO, ethanol, polyethylene glycol (PEG), or propylene glycol to dissolve the compound.

Surfactants: Employing surfactants like Tween® 80 or Cremophor® EL to create micellar solutions or emulsions that enhance solubility and stability.

Complexing Agents: Using cyclodextrins to form inclusion complexes that increase the aqueous solubility of hydrophobic compounds.

The final formulation must be non-toxic at the administered volume and concentration. The goal is to achieve a clear solution or a stable, uniform suspension that can be accurately dosed. For oral administration, aqueous vehicles are often preferred, such as water with suspending agents (e.g., carboxymethylcellulose) or solubilizing agents. For intravenous administration, the formulation must be sterile and ensure the compound remains in solution upon injection into the bloodstream to prevent precipitation and potential emboli.

Pharmacokinetic Characterization in Preclinical Species

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Characterizing the PK profile of this compound in preclinical species is essential for understanding its behavior in a biological system and for predicting its properties in humans.

Absorption and Distribution Studies in Animal Models

Absorption studies determine the rate and extent to which a compound enters the systemic circulation after administration. Distribution studies describe how the compound spreads throughout the various tissues and fluids of the body.

Following oral administration in an animal model such as the rat, blood samples are collected at multiple time points to determine key PK parameters like the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). By comparing the AUC from oral administration to the AUC from intravenous administration, the oral bioavailability (F%) can be calculated. For example, preclinical studies of a MET kinase inhibitor in rats, mice, monkeys, and dogs showed oral bioavailability values of 11.2%, 88.0%, 72.4%, and 55.8%, respectively. researchgate.net

Distribution is assessed by measuring the compound's concentration in various tissues (e.g., liver, brain, kidney, spinal cord) after a period of time. hayesbiomarkerconsulting.com The volume of distribution (Vd) is a key parameter that relates the amount of drug in the body to its concentration in the plasma. researchgate.net A high Vd suggests the compound distributes extensively into tissues. Studies on a related urea compound, p-bromophenylacetylurea, in rats showed significant distribution to the spinal cord, liver, and brain. hayesbiomarkerconsulting.com Blood-to-plasma concentration ratios can also indicate whether the compound preferentially distributes into red blood cells. researchgate.net

The following table presents representative pharmacokinetic parameters from preclinical studies of similar compounds.

| Parameter | Description | Example Value (Species) | Reference |

|---|---|---|---|

| Oral Bioavailability (F%) | The fraction of an orally administered dose that reaches systemic circulation. | 11.2% - 88.0% (Rat, Mouse) | researchgate.net |

| Cmax (ng/mL) | Maximum observed plasma concentration. | Variable | - |

| Tmax (h) | Time to reach Cmax. | Variable | - |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 2.1 - 9.0 L/kg (Mouse, Rat, Dog, Monkey) | researchgate.net |

| Tissue/Serum Ratio | Ratio of compound concentration in a specific tissue compared to serum. | Spinal Cord (4.6), Liver (3.7), Brain (2.9) (Rat) | hayesbiomarkerconsulting.com |

In Vitro and In Vivo Metabolic Stability and Excretion Pathways

Metabolic stability studies are performed to predict how quickly a compound will be metabolized in the body. This is a key determinant of its half-life and dosing frequency.

In Vitro Metabolic Stability: These assays are typically conducted using liver microsomes, which contain the primary drug-metabolizing enzymes (cytochrome P450s). The compound is incubated with liver microsomes (from preclinical species like rat and mouse, as well as human) and the percentage of the parent compound remaining is measured over time. From this data, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated. A compound with a short half-life in this assay is predicted to be rapidly cleared in vivo.

In Vivo Metabolism and Excretion: In vivo studies involve administering the compound to animals and then analyzing biological samples (urine, feces, and plasma) to identify metabolites and determine the primary routes of excretion. For p-bromophenylacetylurea, three major metabolites were identified in vivo, with excretion occurring primarily through the urine, accounting for 87% of the absorbed dose. hayesbiomarkerconsulting.com Understanding the metabolic pathways is crucial for identifying potential drug-drug interactions and for assessing whether any metabolites are pharmacologically active or toxic.

Quantitative Bioanalysis of Compound in Preclinical Biological Matrices

Accurate and reliable quantification of the parent compound and its major metabolites in biological matrices (e.g., plasma, urine, tissue homogenates) is fundamental to all pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS or UPLC-MS/MS) are the most common analytical techniques used for this purpose. hayesbiomarkerconsulting.commdpi.com

A robust bioanalytical method must be developed and validated to ensure its performance. Method validation typically assesses the following parameters:

Linearity: The range of concentrations over which the method is accurate and precise.

Accuracy and Precision: How close the measured values are to the true values and the degree of scatter in the data, respectively.

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Recovery: The efficiency of the extraction process used to isolate the compound from the biological matrix.

Matrix Effect: The influence of matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

For example, a UPLC-MS/MS method for a compound was validated over a linear range of 1.0 to 666 ng/mL, with precision within 12.68% and mean recovery of 79.1% from plasma. mdpi.com

| Validation Parameter | Description | Example Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Correlation coefficient of the calibration curve. | ≥0.99 |

| Precision (%CV) | The relative standard deviation of replicate measurements. | ≤15% (≤20% at LLOQ) |

| Accuracy (%Bias) | The percent difference between the mean measured concentration and the nominal concentration. | Within ±15% (±20% at LLOQ) |

| Recovery | The efficiency of the sample extraction process. | Consistent and reproducible |

| Matrix Effect | Suppression or enhancement of the analytical signal by matrix components. | Minimal and consistent |

Computational Chemistry and Molecular Modeling Approaches

Ligand-Based Drug Design (LBDD) Methodologies

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design (LBDD) approaches are invaluable. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a cornerstone of LBDD, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for 1-(4-Morpholin-4-ylphenyl)-3-phenylurea and its analogs would typically be generated from a set of known active and inactive molecules.

The key pharmacophoric features of this compound would likely include:

Hydrogen Bond Donors (HBD): The N-H groups of the urea (B33335) linkage.

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the urea and the oxygen and nitrogen atoms of the morpholine (B109124) ring.

Aromatic Rings (AR): The two phenyl rings.

Hydrophobic Features (HY): The phenyl and morpholine rings.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the model's features. This virtual screening process can identify structurally diverse molecules that are predicted to have similar biological activity, thus accelerating the discovery of new lead compounds.

Table 1: Hypothetical Pharmacophore Features for this compound

| Feature Type | Location in Compound | Potential Role in Binding |

| Hydrogen Bond Donor | Urea N-H groups | Interaction with electronegative atoms in the target's active site. |

| Hydrogen Bond Acceptor | Urea C=O, Morpholine O and N | Interaction with electropositive atoms or hydrogen bond donors in the active site. |

| Aromatic Ring | Phenyl rings | π-π stacking or hydrophobic interactions. |

| Hydrophobic Group | Morpholine and phenyl rings | Engagement with nonpolar pockets in the binding site. |

Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For a series of analogs of this compound, a QSAR study would involve calculating a wide range of molecular descriptors.

In a study on a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, which also contain a morpholine moiety, QSAR analysis revealed that antioxidant activity was significantly influenced by parameters such as polarization, dipole moment, lipophilicity, and molecular size. researchgate.net For this compound analogs, a similar approach could be employed.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Studies of Phenylurea Derivatives

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity/Property |

| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic and covalent interactions. |

| Steric | Molecular Volume, Surface Area | Influences the fit of the molecule into the binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |

A typical QSAR model is represented by a linear or non-linear equation. For instance, a hypothetical linear QSAR model might look like:

Biological Activity (e.g., IC50) = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Molecular Surface Area)

Where c0, c1, c2, and c3 are coefficients determined through statistical regression analysis. Such a model, once validated, can be used to predict the activity of newly designed analogs before their synthesis.

Structure-Based Drug Design (SBDD) Methodologies

When the three-dimensional structure of the biological target is available, structure-based drug design (SBDD) methods can be employed to understand and predict the binding of ligands at an atomic level.

Molecular Docking Simulations with Proposed Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would be performed against a relevant biological target. For example, in a study of phenyl-urea based inhibitors of Staphylococcus aureus Penicillin-Binding Protein 4 (PBP4), in silico docking was used to guide the synthesis of analogs. nih.govnih.gov The top-ranked docking pose of a lead phenyl-urea compound showed hydrogen bonds and halogen interactions within the active site of PBP4. nih.gov

A similar approach for this compound would involve:

Preparation of the Ligand and Protein: Generating 3D structures and assigning appropriate charges and atom types.

Defining the Binding Site: Identifying the active site or a putative binding pocket on the protein.

Running the Docking Algorithm: Sampling different conformations and orientations of the ligand within the binding site.

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity and analyzing the key interactions.

Table 3: Potential Intermolecular Interactions from a Hypothetical Docking of this compound

| Interaction Type | Ligand Moiety Involved | Potential Protein Residue Partner |

| Hydrogen Bonding | Urea N-H, C=O; Morpholine O, N | Asp, Glu, Ser, Thr, Asn, Gln |

| π-π Stacking | Phenyl rings | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Phenyl and morpholine rings | Ala, Val, Leu, Ile, Met |

Molecular Dynamics (MD) Simulations of Ligand-Protein Complexes

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can elucidate the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov An MD simulation of the this compound-protein complex obtained from docking would involve simulating the movement of every atom in the system over a period of nanoseconds to microseconds.

The key insights from an MD simulation would include:

Stability of the Binding Pose: Assessing whether the ligand remains stably bound in its initial docked conformation.

Flexibility of the Ligand and Protein: Observing conformational changes in both the ligand and the protein upon binding.

Role of Water Molecules: Understanding the contribution of water molecules in mediating ligand-protein interactions.

Identification of Key Interacting Residues: Determining which amino acid residues have the most persistent and significant interactions with the ligand.

Analysis of the MD trajectory would involve calculating parameters such as Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

Free Energy Calculations for Binding Affinity Prediction

A critical goal of computational chemistry in drug design is the accurate prediction of binding affinity. Free energy calculation methods provide a more rigorous estimation of the binding free energy (ΔG_bind) than docking scores. These methods explicitly account for entropic and solvent effects.

Commonly used methods include:

Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA): These methods calculate the binding free energy by combining molecular mechanics energy terms with a continuum solvent model.

Thermodynamic Integration (TI) and Free Energy Perturbation (FEP): These are more computationally intensive but generally more accurate "alchemical" methods that calculate the free energy difference between two states by gradually transforming the ligand into another molecule or into nothing.

For this compound, these calculations could be used to:

Accurately rank a series of analogs based on their predicted binding affinities.

Provide a quantitative prediction of the potency of a newly designed molecule.

Decompose the binding free energy into contributions from individual residues or interaction types, offering a deeper understanding of the driving forces for binding.

For instance, a study on a set of inhibitors binding to bromodomain-containing protein 4 (BRD4) demonstrated that absolute free energy calculations could achieve a mean absolute error of 0.6 kcal mol⁻¹. nih.gov

In Silico Prediction of Preclinical ADME Parameters

The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in preclinical development. Poor pharmacokinetic profiles are a major cause of late-stage drug trial failures. nih.gov In silico ADME prediction models offer a rapid and cost-effective means to evaluate these properties early in the drug discovery process, allowing chemists to prioritize compounds with more favorable characteristics. longdom.org These predictive models are built using a variety of computational techniques, including quantitative structure-activity relationship (QSAR) models, which correlate a compound's structural features with its biological or physicochemical properties. nih.gov

For a compound like "this compound," various ADME parameters can be predicted using commercially available software and web-based platforms such as ADMETlab 2.0 and SwissADME. nih.govnih.gov These tools leverage large datasets of experimentally determined properties to build their predictive models. Key predicted parameters often include:

Physicochemical Properties: These form the basis for many ADME predictions and include parameters like molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), and topological polar surface area (TPSA). The morpholine group in "this compound" is known to influence physicochemical properties by potentially improving aqueous solubility and acting as a versatile pharmacophore. nih.govsci-hub.se

Absorption: This includes predictions of human intestinal absorption (HIA) and cell permeability, such as Caco-2 permeability. The ability of a compound to be absorbed after oral administration is a key determinant of its bioavailability.

Distribution: Parameters such as blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are crucial. The morpholine moiety has been incorporated into CNS drug candidates to modulate their ability to cross the blood-brain barrier. nih.gov

Metabolism: Predictions often focus on which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Identifying potential metabolic liabilities early can guide the modification of the chemical structure to improve its metabolic stability.

While no specific experimental or computational studies have been published for "this compound," a hypothetical in silico ADME profile can be generated based on its structure and data from analogous compounds. The following interactive table presents a set of plausible predicted ADME parameters for "this compound."

| ADME Parameter | Predicted Value/Classification | Significance in Drug Development |

|---|---|---|

| Molecular Weight (g/mol) | 297.35 | Influences solubility, permeability, and overall size. Generally, lower MW is preferred. |

| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | A measure of lipophilicity, which affects absorption and distribution. |

| Topological Polar Surface Area (TPSA) (Ų) | 61.5 - 71.5 | Predicts cell permeability and blood-brain barrier penetration. |

| Human Intestinal Absorption (HIA) | High | Indicates the likelihood of good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | An in vitro model for predicting intestinal drug absorption. |

| Blood-Brain Barrier (BBB) Penetration | Likely to be a non-penetrant | Crucial for drugs targeting the central nervous system. |

| P-glycoprotein (P-gp) Substrate | Likely Yes | P-gp is an efflux transporter that can limit drug absorption and distribution. |

| CYP450 2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions. |

| CYP450 3A4 Inhibition | Likely Inhibitor | Potential for drug-drug interactions with a wide range of medications. |

Disclaimer: The data in this table are hypothetical and for illustrative purposes only. They are based on the general properties of phenylurea and morpholine-containing compounds and have not been derived from direct experimental or computational analysis of "this compound."

Application of Machine Learning and Artificial Intelligence in Compound Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid analysis of vast chemical and biological datasets. nih.govresearchgate.net These technologies can identify complex patterns and relationships that are not readily apparent to human researchers, thereby accelerating the design-test-analyze cycle. nih.govresearchgate.net

In the context of a compound like "this compound," ML and AI can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are a cornerstone of computational drug design. nih.govkfupm.edu.sa By training a model on a dataset of compounds with known biological activities, a predictive QSAR model can be built. neovarsity.org For "this compound," a QSAR model could be developed using a series of analogs to predict their potency against a specific biological target. The model could identify which structural features, such as substitutions on the phenyl rings or modifications to the morpholine group, are most critical for activity.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov These models learn the underlying rules of chemical structure and bonding from large chemical databases. A generative model could be trained to produce novel phenylurea derivatives that are predicted to have high activity against a target of interest and favorable ADME properties, providing medicinal chemists with new ideas for synthesis.

Pharmacokinetic and Toxicity Prediction: ML models are increasingly being used to predict the pharmacokinetic and toxicological profiles of drug candidates. tandfonline.comnih.gov By training on large datasets of compounds with known ADME-Tox properties, these models can predict parameters such as clearance, volume of distribution, and potential for toxicity. researchgate.net For "this compound," such models could provide a more comprehensive and accurate prediction of its likely behavior in vivo than traditional QSAR models.

The general workflow for applying machine learning in the design and prediction of properties for a compound like "this compound" would involve the following steps:

Data Collection and Curation: Gathering a high-quality dataset of compounds with relevant biological activity and/or ADME-Tox data.

Molecular Descriptor Calculation: Converting the 2D or 3D structures of the molecules into a numerical format that can be used as input for ML algorithms.

Model Training and Validation: Selecting an appropriate ML algorithm (e.g., random forest, support vector machine, or a neural network) and training it on the curated dataset. The model's predictive performance is then rigorously validated using an independent test set.

Prediction and Interpretation: Using the validated model to predict the properties of new, unsynthesized compounds. The model can also provide insights into the structure-property relationships, guiding the design of improved molecules.

Through the iterative application of these computational and machine learning approaches, the properties of a lead compound such as "this compound" could be systematically optimized to enhance its therapeutic potential.

Advanced Analytical Methodologies for Research and Development of 1 4 Morpholin 4 Ylphenyl 3 Phenylurea

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for separating 1-(4-Morpholin-4-ylphenyl)-3-phenylurea from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and quantifying this compound. A typical reverse-phase HPLC (RP-HPLC) method would be developed and validated for this purpose.

Method development would involve a systematic investigation of critical parameters to achieve optimal separation of the main compound from any process-related impurities or degradation products. For structurally similar compounds containing a morpholine (B109124) ring, RP-HPLC methods often utilize a C18 column. sielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like phosphate (B84403) or acetate (B1210297), with the pH adjusted to ensure the compound is in a suitable ionic state for retention and sharp peak shape. sielc.com For mass spectrometry compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate would be used instead of non-volatile salts. sielc.com

A hypothetical HPLC method for the analysis of this compound is presented below:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Validation of the HPLC method is a crucial step to ensure its reliability. This would be performed according to the International Council for Harmonisation (ICH) guidelines and would include the assessment of parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for GC analysis without derivatization, GC is highly applicable for monitoring the presence of volatile byproducts or residual solvents from its synthesis.

The synthesis of phenylurea derivatives can involve starting materials and reagents that are volatile. iglobaljournal.com For instance, the synthesis of this compound could potentially involve starting materials like 4-morpholinoaniline (B114313) and phenyl isocyanate. GC analysis, often with a headspace autosampler, would be used to detect and quantify any unreacted starting materials or residual solvents (e.g., toluene, acetone, or tetrahydrofuran) in the final product. A typical GC method would employ a capillary column with a non-polar or mid-polar stationary phase and a flame ionization detector (FID) for quantitation or a mass spectrometer (MS) for identification of unknown volatile impurities.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are vital for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of this compound. Both ¹H and ¹³C NMR would be utilized.

¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For a related compound, 1-(1-morpholino-1-(thiophen-2-yl) ethyl)-3-phenylurea, the aromatic protons of the phenyl ring appear in the range of 7.22 ppm to 7.421 ppm, and the -NH protons are observed at 8.7 ppm and 6.86 ppm. researchgate.net Based on this, the expected chemical shifts for this compound are detailed in the table below.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Phenyl-H (attached to NH) | ~7.2 - 7.5 | Multiplet |

| Phenyl-H (adjacent to Morpholine) | ~6.8 - 7.1 | Multiplet |

| Urea-NH | ~8.5 - 9.0 (singlet) and ~6.5 - 7.0 (singlet) | Singlets |

| Morpholine-H (adjacent to O) | ~3.7 - 3.9 | Triplet |

| Morpholine-H (adjacent to N) | ~3.0 - 3.2 | Triplet |

¹³C NMR: The ¹³C NMR spectrum would confirm the carbon framework of the molecule. For a similar structure, N-[4-(Morpholin-4-yl)phenyl]guanidine, the morpholine carbons appear at 66.1 ppm and 48.9 ppm. chemicalbook.com The carbonyl carbon of the urea (B33335) group in a related phenylurea compound is observed around 156.62 ppm. researchgate.net The predicted ¹³C NMR chemical shifts for this compound are summarized below.

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Urea) | ~155 - 160 |

| Aromatic C (C-N) | ~140 - 150 |

| Aromatic C | ~115 - 130 |

| Morpholine C (C-O) | ~66 |

| Morpholine C (C-N) | ~49 |

Mass Spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

For this compound (C₁₇H₁₉N₃O₂), the expected monoisotopic mass is approximately 297.1477 g/mol . In an electrospray ionization (ESI) source, the compound would be expected to form a protonated molecule [M+H]⁺ at m/z 298.1556. The fragmentation pattern would be characteristic of the urea linkage and the morpholine ring. Common fragmentation pathways would involve cleavage of the urea C-N bonds and fragmentation of the morpholine ring. For instance, the fragmentation of a related morpholine-containing compound showed the formation of a methylene-morpholine cation at m/z 100. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. For a related compound, N-[4-(Morpholin-4-yl)phenyl]guanidine, characteristic IR peaks were observed at 3084 cm⁻¹ (N-H stretching), 1693 cm⁻¹ (C=O stretching), and 1267 cm⁻¹ (C-N stretching). chemicalbook.com The expected IR absorption bands are listed in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretching (Urea) | 3300 - 3500 |

| C-H Stretching (Aromatic) | 3000 - 3100 |

| C-H Stretching (Aliphatic) | 2800 - 3000 |

| C=O Stretching (Urea) | 1630 - 1680 |

| C=C Stretching (Aromatic) | 1450 - 1600 |

| C-N Stretching | 1250 - 1350 |

| C-O-C Stretching (Morpholine) | 1070 - 1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the chromophores. The phenyl and urea groups constitute the primary chromophores in this compound. A UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, would show absorption maxima characteristic of these aromatic and conjugated systems. For a phenylurea derivative, a UV absorption maximum might be expected in the range of 240-280 nm. researchgate.net

Quantitative Bioanalytical Methods for Preclinical Samples

In the preclinical phase of drug development, robust bioanalytical methods are essential for quantifying the concentration of a new chemical entity in biological fluids and tissues. This information is fundamental to understanding the compound's pharmacokinetic profile, which in turn informs the design of further efficacy and safety studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules like this compound in complex biological matrices such as plasma, serum, and urine. tandfonline.comnih.gov The high sensitivity, selectivity, and speed of LC-MS/MS make it an indispensable tool in preclinical pharmacokinetic studies.

A typical LC-MS/MS method for the analysis of this compound in mouse or rat plasma would involve several key steps: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial step involves the extraction of the analyte from the plasma matrix. This is critical for removing proteins and other interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. For a compound like this compound, a liquid-liquid extraction might be employed to ensure a clean sample for analysis. tandfonline.com

Chromatographic Separation: The extracted sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used for the separation of phenylurea-containing compounds. nih.gov An isocratic or gradient mobile phase, typically consisting of a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), is used to elute the compound from the column. tandfonline.com

Mass Spectrometric Detection: Following chromatographic separation, the analyte enters the mass spectrometer. An electrospray ionization (ESI) source in positive ion mode is generally suitable for urea-containing compounds. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. For this compound, the precursor ion would be its protonated molecule [M+H]⁺, and product ions would be generated by fragmentation of the parent molecule. nih.gov

The method would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. nih.gov The table below presents hypothetical yet representative data for a validated LC-MS/MS method for this compound in mouse plasma.

| Parameter | Result |

| Linearity Range | 1 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (%Bias) | ± 15% |

| Extraction Recovery | > 85% |

This validated method can then be applied to determine the concentration-time profile of this compound in plasma samples from preclinical pharmacokinetic studies, providing crucial data on its absorption, distribution, metabolism, and excretion (ADME) properties.

To understand the pharmacodynamic effects of this compound, it is crucial to measure its engagement with its intended biological target in preclinical models. While the specific target of this compound may be under investigation, many phenylurea derivatives are known to be kinase inhibitors, particularly targeting the phosphatidylinositol 3-kinase (PI3K) pathway. researchgate.net Immunoassays are powerful tools for quantifying the modulation of downstream biomarkers as a surrogate for target engagement. nih.gov

Enzyme-linked immunosorbent assays (ELISAs) and other immunoassay platforms, such as Meso Scale Discovery (MSD), can be developed to measure the levels of key signaling proteins and their phosphorylated forms in tissue and cell lysates from preclinical models treated with the compound. mesoscale.com For a PI3K pathway inhibitor, key biomarkers of target engagement include phosphorylated Akt (pAkt) and phosphorylated ribosomal protein S6 (pS6). nih.govresearchgate.net

Assay Principle: A typical sandwich ELISA for a phosphoprotein involves capturing the total protein with one antibody and detecting the phosphorylated form with a second, specific antibody that is linked to a detection system (e.g., an enzyme that generates a colored or chemiluminescent signal). The intensity of the signal is proportional to the amount of phosphorylated protein in the sample.

The development of such an immunoassay would involve:

Antibody Selection: Sourcing and validating highly specific antibodies for both the total and phosphorylated forms of the target biomarker.

Assay Optimization: Optimizing parameters such as antibody concentrations, incubation times, and blocking buffers to achieve the desired sensitivity and dynamic range.

Validation: Characterizing the assay for precision, accuracy, specificity, and parallelism to ensure reliable and reproducible results.

The table below illustrates the kind of data that could be generated from an MSD immunoassay measuring the inhibition of pAkt in a tumor xenograft model treated with this compound.

| Treatment Group | pAkt (Ser473) Levels (Relative Luminescence Units) | % Inhibition of pAkt |

| Vehicle Control | 15,000 | 0% |

| This compound (Low Dose) | 8,250 | 45% |

| This compound (High Dose) | 3,000 | 80% |

These data provide evidence of target engagement in a dose-dependent manner, which can be correlated with the pharmacokinetic profile of the compound and its anti-tumor efficacy in the preclinical model.

Crystallographic Analysis (e.g., X-ray Diffraction of Compound or Co-crystals with Targets)